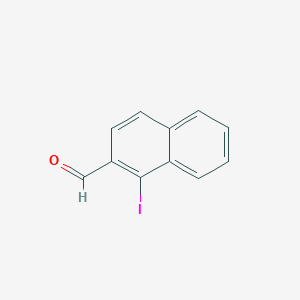

1-Iodonaphthalene-2-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodonaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLSMHJKAJZBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478106 | |

| Record name | 1-Iodonaphthalene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364064-68-6 | |

| Record name | 1-Iodonaphthalene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 1 Iodonaphthalene 2 Carboxaldehyde As a Building Block in Complex Molecule Synthesis

Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules. rsc.orgnih.gov The goal of DOS is to explore vast regions of chemical space to identify novel compounds with interesting biological activities. nih.gov 1-Iodonaphthalene-2-carboxaldehyde, and its isomers like 8-iodonaphthalene-1-carbaldehyde, are excellent scaffolds for DOS due to their capacity to undergo a variety of chemical reactions. researchgate.net

The aldehyde and iodo functionalities on the naphthalene (B1677914) core of 1-iodonaphthalene-2-carboxaldehyde serve as convenient handles for introducing molecular diversity. The aldehyde group can readily participate in a myriad of reactions, including but not limited to:

Reductive amination: to introduce a wide range of amine-containing substituents.

Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes with various functional groups.

Aldol (B89426) and related condensation reactions: to build carbon-carbon bonds and introduce further complexity.

Formation of imines and hydrazones: which can then undergo further transformations.

Simultaneously, the iodo group is amenable to a host of transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura coupling: for the introduction of aryl and vinyl groups.

Sonogashira coupling: for the installation of alkyne moieties.

Heck coupling: for the formation of substituted alkenes.

Buchwald-Hartwig amination: for the creation of carbon-nitrogen bonds.

By systematically applying different combinations of these reactions, a vast library of compounds with diverse appendages and substitution patterns can be generated from a single starting material. Research on the related isomer, 8-iodonaphthalene-1-carbaldehyde, has demonstrated the potential of this approach to create an assorted library of polycyclic carbo- and heterocycles. researchgate.netnih.gov

The strategic combination of reactions at the aldehyde and iodo positions can lead to the formation of novel molecular skeletons that are not readily accessible through traditional synthetic methods. researchgate.net This allows for the exploration of uncharted areas of chemical space, increasing the probability of discovering compounds with unique biological properties. researchgate.netnih.gov The transformation of the scarcely studied 8-halonaphthalene-1-carbaldehyde structure into a variety of polycyclic systems underscores the potential of this type of scaffold in accessing unprecedented molecular architectures. researchgate.netnih.gov

Construction of Polycyclic Carbon and Heteroatom-Containing Ring Systems

The rigid naphthalene framework of 1-iodonaphthalene-2-carboxaldehyde provides a solid foundation for the construction of more elaborate polycyclic systems. The dual reactivity of this building block allows for intramolecular reactions that can efficiently generate fused ring systems.

By designing synthetic routes where the substituents introduced at the aldehyde and iodo positions can react with each other, a variety of fused aromatic and heteroaromatic scaffolds can be accessed. For instance, a Sonogashira coupling at the iodo position followed by an intramolecular reaction involving the aldehyde group can lead to the formation of new rings. The synthesis of naphtho-fused azepines and benzazonines from 8-N,N-dialkylaminonaphthalene-1-carbaldehydes, which are derivatives of the related 8-bromonaphthalene-1-carbaldehyde, exemplifies this strategy. nih.gov

| Reaction Type | Reactant at Aldehyde | Reactant at Iodo Group | Resulting Scaffold |

| Intramolecular Cyclization | Amine | Alkyne | Fused N-heterocycles |

| Intramolecular Heck Reaction | Alkene | Aryl/Vinyl | Fused Carbocycles |

| Intramolecular Aldol Condensation | Enolate | Ketone | Fused Carbocycles |

This table presents hypothetical, yet plausible, intramolecular reactions that could be employed with 1-iodonaphthalene-2-carboxaldehyde to generate diverse fused ring systems based on established synthetic methodologies.

The synthesis of enantiomerically pure or enriched compounds is of paramount importance in medicinal chemistry and materials science. While specific examples starting from 1-iodonaphthalene-2-carboxaldehyde are not prevalent in the searched literature, the functional groups present offer clear pathways to chiral molecules.

Asymmetric transformations of the aldehyde group are well-established in organic synthesis. These include:

Asymmetric allylation or crotylation: to generate chiral secondary alcohols.

Asymmetric aldol reactions: using chiral auxiliaries or catalysts to create stereocenters.

Enantioselective reduction: to produce chiral alcohols.

Furthermore, the formation of chiral imines, for example by reaction with a chiral amine, can direct subsequent reactions in a stereoselective manner. The use of chiral N-sulfinyl imines, such as Ellman's imine, derived from the related 8-halonaphthalene-1-carbaldehyde, has been shown to be a powerful tool in the asymmetric synthesis of a large number of enantioenriched carbocycles and heterocycles. researchgate.netnih.gov This approach allows for the synthesis of complex polycyclic amines and aminosteroid (B1218566) analogues. nih.gov

Precursor for Advanced Functional Materials (General Research Area)

While specific research detailing the use of 1-iodonaphthalene-2-carboxaldehyde as a direct precursor for advanced functional materials is limited in the available literature, the parent molecule, 1-iodonaphthalene (B165133), has been utilized in materials science research. sigmaaldrich.com It has been employed in studies of ultrafast relaxation dynamics and in palladium-catalyzed cross-coupling reactions to synthesize components of functional materials. sigmaaldrich.com

The bifunctional nature of 1-iodonaphthalene-2-carboxaldehyde makes it a promising candidate for the synthesis of more complex, functional molecules that could be incorporated into advanced materials. For example, the naphthalene core is a well-known chromophore, and by attaching different functional groups through the aldehyde and iodo positions, its photophysical properties could be tuned for applications in:

Organic Light-Emitting Diodes (OLEDs): The synthesis of novel emitters or host materials.

Molecular Sensors: The creation of molecules that exhibit a change in fluorescence or color upon binding to a specific analyte.

Liquid Crystals: The design of molecules with specific shapes and polarities required for liquid crystalline phases.

The ability to construct complex, polycyclic, and potentially chiral structures from this building block opens up avenues for the creation of novel materials with tailored electronic, optical, and chiroptical properties. Further research in this area could unlock the potential of 1-iodonaphthalene-2-carboxaldehyde as a key component in the next generation of functional organic materials.

Theoretical and Computational Investigations of 1 Iodonaphthalene 2 Carboxaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. DFT calculations on molecules similar to 1-Iodonaphthalene-2-carboxaldehyde, such as other 2-naphthaldehyde (B31174) derivatives, have been used to characterize their electronic properties. ed.ac.uk For instance, calculations can determine the energies and localizations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. ed.ac.uk

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility. researchgate.net

For 1-Iodonaphthalene-2-carboxaldehyde, DFT could be employed to study various transformations. For example, in a nucleophilic addition to the carbonyl group, DFT would model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the associated energy changes. By calculating the energy barrier for this process, chemists can understand how the iodo substituent electronically influences the reactivity of the aldehyde. Similarly, for reactions involving the carbon-iodine bond, such as Suzuki or Stille cross-coupling, DFT can elucidate the intricate steps of the catalytic cycle, including oxidative addition and reductive elimination, and identify the rate-determining step.

DFT is a powerful predictive tool for chemical reactivity and selectivity. By analyzing the calculated electronic properties of a molecule, one can anticipate its behavior in chemical reactions. Studies on related 2-naphthaldehyde derivatives show that the LUMO is typically localized on the acceptor unit and the ethylene (B1197577) bridge, indicating the most likely sites for nucleophilic attack. ed.ac.uk

For 1-Iodonaphthalene-2-carboxaldehyde, DFT calculations would provide key descriptors of reactivity:

Molecular Orbital Analysis: The energy and distribution of the HOMO and LUMO indicate the molecule's ability to act as an electron donor or acceptor. The LUMO is expected to have significant density on the carbonyl carbon, marking it as the primary electrophilic site.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would visually confirm the electrophilicity of the aldehyde carbon.

Calculated Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electrophilicity of the carbonyl carbon and the influence of the iodo substituent.

These predictive insights are invaluable for designing new synthetic routes and optimizing reaction conditions to achieve a desired outcome.

| DFT-Derived Parameter | Predictive Value for 1-Iodonaphthalene-2-carboxaldehyde |

| Activation Energy (Ea) | Predicts the kinetic feasibility and rate of a reaction. |

| Reaction Energy (ΔEr) | Determines if a reaction is thermodynamically favorable (exothermic/endothermic). |

| LUMO Energy & Distribution | Identifies the most probable sites for nucleophilic attack (e.g., the carbonyl carbon). |

| HOMO Energy & Distribution | Identifies the most probable sites for electrophilic attack and sites of oxidation. |

| Electrostatic Potential Map | Provides a visual guide to the electron-rich and electron-poor regions of the molecule. |

| Atomic Partial Charges | Quantifies the electrophilicity/nucleophilicity of specific atoms. |

Molecular Dynamics Simulations for Conformational Analysis (General Research Area)

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations model a system by applying classical mechanics to calculate the trajectories of atoms and molecules. arxiv.org This approach is particularly useful for understanding how flexible molecules like 1-Iodonaphthalene-2-carboxaldehyde behave in solution or interact with biological macromolecules. nih.govnih.gov

A key area of investigation for 1-Iodonaphthalene-2-carboxaldehyde would be the conformational preference of the carboxaldehyde group relative to the naphthalene (B1677914) ring. The rotation around the C-C single bond between the ring and the aldehyde group has a specific energy profile with minima corresponding to stable conformers and maxima corresponding to rotational barriers. MD simulations can explore this conformational landscape, revealing the most populated conformations and the timescale of interconversion between them. nih.gov This information is critical, as the orientation of the aldehyde group can significantly affect its reactivity and how it fits into a constrained environment like an enzyme's active site. MD simulations explicitly including solvent molecules can provide a highly realistic model of the molecule's behavior in a specific medium. nih.gov

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) (General Research Area)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) are computational modeling methods that aim to find a statistical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure.

To develop a QSAR/QSRR model applicable to 1-Iodonaphthalene-2-carboxaldehyde, one would typically:

Compile a dataset of structurally related compounds (e.g., various substituted aromatic aldehydes or naphthalene derivatives) with experimentally measured activity or reactivity data (e.g., toxicity, reaction rate). researchgate.netnih.gov

Calculate a set of molecular descriptors for each compound. These are numerical values that encode different aspects of the molecular structure. nih.gov

Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to build a mathematical equation that correlates the descriptors with the observed property. researchgate.net

Once a robust and validated model is created, it can be used to predict the activity or reactivity of new compounds, like 1-Iodonaphthalene-2-carboxaldehyde, based solely on its calculated descriptors. This predictive capability is highly valuable for screening large libraries of virtual compounds, prioritizing synthetic targets, and assessing potential hazards without the need for extensive experimental testing. nih.gov For instance, QSAR models have been successfully developed to predict the toxicity of aromatic aldehydes to various organisms. researchgate.netnih.gov

| Descriptor Type | Examples | Information Encoded |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describes the electronic distribution and polarizability of the molecule. |

| Steric/Topological | Molecular weight, Molecular volume, Connectivity indices, Wiener index | Describes the size, shape, and branching of the molecule. researchgate.net |

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Describes the molecule's affinity for nonpolar versus polar environments. nih.gov |

| Quantum-Chemical | Total energy, Heat of formation, Mulliken electronegativity | Derived from quantum mechanical calculations to provide precise electronic information. |

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis for compounds like 1-iodonaphthalene-2-carboxaldehyde is geared towards sustainability and efficiency. Traditional multi-step syntheses often generate significant waste and utilize harsh reagents. Researchers are now focusing on developing greener alternatives. Key areas of development include:

C-H Activation/Iodination: Direct C-H functionalization is a primary goal for sustainable synthesis. Developing methods to directly iodinate the C1 position of 2-naphthaldehyde (B31174) would bypass the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of 1-iodonaphthalene-2-carboxaldehyde to a flow process could significantly reduce its environmental footprint.

Use of Greener Solvents and Reagents: A move away from hazardous organic solvents towards more benign alternatives like water, supercritical CO₂, or bio-based solvents is a critical aspect of green chemistry. Likewise, replacing stoichiometric toxic reagents with catalytic amounts of safer alternatives is a priority.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The dual functionality of 1-iodonaphthalene-2-carboxaldehyde makes it an ideal substrate for various catalytic transformations. The development of novel catalytic systems is crucial for unlocking its full potential with high selectivity and efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are already utilized for transformations involving 1-iodonaphthalene (B165133). sigmaaldrich.com Future research aims to enhance these processes. For instance, a palladium-catalyzed reaction between 1-iodonaphthalene and 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine is known to produce 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine. sigmaaldrich.com

Furthermore, gold catalysis represents another promising frontier. Gold-based catalysts have been shown to be highly effective in the atroposelective synthesis of 1,1′-binaphthalene-2,3′-diols from substituted benzyl (B1604629) alkynones. nih.gov The high enantioselectivity (up to 97% ee) achieved in these reactions highlights the potential of sophisticated catalysts to control molecular architecture. nih.gov Applying similar advanced gold or other transition-metal catalytic systems to reactions involving 1-iodonaphthalene-2-carboxaldehyde could enable the stereoselective synthesis of complex chiral molecules.

| Catalytic System | Reaction Type | Potential Advantage for 1-Iodonaphthalene-2-carboxaldehyde |

| Palladium Catalysis | Cross-Coupling (e.g., Stille, Suzuki) | Efficient formation of C-C bonds at the iodo-substituted position. sigmaaldrich.com |

| Gold Catalysis | Hydroarylation / Cyclization | Potential for highly enantioselective transformations to create axially chiral biaryl compounds. nih.gov |

| Copper Catalysis | Ullmann Coupling, C-N/C-O bond formation | Cost-effective methods for creating derivatives via the iodo group. |

| Rhodium/Iridium Catalysis | C-H Activation | Direct functionalization of the naphthalene (B1677914) core, enhancing atom economy. |

Expansion of Applications in Bioactive Molecule Synthesis and Materials Science

The unique structure of 1-iodonaphthalene-2-carboxaldehyde makes it a versatile building block for creating complex molecules with valuable biological or material properties.

Bioactive Molecule Synthesis: The iodonaphthalene scaffold is present in molecules with interesting biological activities. For example, isothiocyanate derivatives synthesized from a related scaffold have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov The aldehyde group on 1-iodonaphthalene-2-carboxaldehyde provides a handle for diversification, allowing for the synthesis of a wide array of derivatives, such as imines and esters, which can be screened for various biological activities. nih.gov The related compound, 8-iodonaphthalene-1-carbaldehyde, has been demonstrated as a versatile scaffold for Diversity-Oriented Synthesis, leading to an assorted library of novel polycyclic carbo- and heterocycles. nih.gov This highlights the potential of iodo-naphthaldehydes in generating chemical libraries to explore new regions of chemical space for drug discovery. nih.govresearchgate.net

Materials Science: Naphthalene derivatives are foundational components in the field of organic electronics. solubilityofthings.comcymitquimica.com 1-Iodonaphthalene itself is considered for applications in materials science. solubilityofthings.com The ability to undergo cross-coupling reactions via the iodo group, combined with the reactivity of the aldehyde, allows 1-iodonaphthalene-2-carboxaldehyde to serve as a precursor to larger, conjugated systems. These systems are of interest for use as organic semiconductors. For example, derivatives of zethrene, which can be synthesized from naphthalene-based precursors, have been shown to act as p-type or n-type organic semiconductors in thin-film transistors. researchgate.net The controlled synthesis and functionalization enabled by the iodo-aldehyde structure could lead to the development of new organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic materials.

Advanced In Silico Approaches for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. Advanced in silico methods are being applied to predict the properties and interactions of molecules derived from scaffolds like 1-iodonaphthalene-2-carboxaldehyde.

These methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It was used to study how isothiocyanate derivatives bind to COX-1 and COX-2, revealing that certain compounds were highly selective for COX-2. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes. These simulations helped identify key amino acid residues (Tyr385, Trp387, Phe518, Val523, and Ser530) crucial for the interaction between a hit compound and the COX-2 enzyme. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding of a ligand to its target. This approach identified several compounds with stronger and more stable binding to COX-2 compared to a known inhibitor. nih.gov

ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates can be predicted computationally. The QikProp software was used to evaluate the physicochemical attributes of potential COX inhibitors to ensure they possessed drug-like properties. nih.gov

These computational approaches allow for the high-throughput screening of virtual libraries of compounds derived from 1-iodonaphthalene-2-carboxaldehyde, enabling researchers to prioritize the synthesis of candidates with the highest potential for desired biological activity or material properties. nih.gov

Q & A

What are the primary synthetic routes for 1-Iodonaphthalene-2-carboxaldehyde, and how do reaction conditions influence yield?

Answer:

1-Iodonaphthalene-2-carboxaldehyde is typically synthesized via iodination of naphthalene derivatives. A common approach involves electrophilic aromatic substitution, where naphthalene-2-carboxaldehyde undergoes iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Critical factors include:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., dichloromethane or acetic acid) to stabilize intermediates.

- Stoichiometric ratios (1:1.2 aldehyde:iodinating agent) to optimize regioselectivity.

Yield improvements (70–85%) are achieved by purifying intermediates via column chromatography and monitoring reaction progress with TLC or HPLC .

Which spectroscopic techniques are most effective for characterizing 1-Iodonaphthalene-2-carboxaldehyde?

Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR : To identify aromatic proton environments and iodine’s deshielding effects. The aldehyde proton appears as a singlet near δ 10.2 ppm.

- FT-IR : A strong carbonyl stretch (~1680 cm⁻¹) confirms the aldehyde group.

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₁₁H₇IO).

- X-ray crystallography : Resolves regiochemical ambiguities in the iodinated product .

How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The iodine atom acts as a directing group, enabling participation in Ullmann, Suzuki-Miyaura, or Sonogashira couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or CuI for C–I bond activation.

- Solvent systems : DMF or THF under inert atmospheres to prevent dehalogenation.

- Steric effects : The bulky iodine may slow reaction kinetics, requiring elevated temperatures (80–120°C).

Reaction progress is monitored via GC-MS, with yields averaging 60–75% .

What are the challenges in reconciling contradictory toxicological data between in vitro and in vivo studies?

Answer:

Discrepancies often arise from metabolic differences (e.g., hepatic cytochrome P450 activation in vivo vs. static cell cultures). Mitigation strategies include:

- Dose-response modeling : Aligning exposure levels across models.

- Metabolite profiling : Using LC-MS to identify reactive intermediates (e.g., iodinated quinones).

- Species-specific assays : Comparing murine and human hepatocyte data to assess translatability .

What methodologies are recommended for assessing the compound’s photostability in experimental settings?

Answer:

Photodegradation studies involve:

- UV-Vis spectroscopy : Tracking absorbance changes (λmax ~290 nm) under controlled light exposure.

- HPLC analysis : Quantifying degradation products (e.g., deiodinated aldehydes).

- Quantum yield calculations : Using actinometry to measure reaction efficiency.

Stabilizers like BHT (butylated hydroxytoluene) are added to radical-mediated pathways .

How can researchers optimize solvent systems for recrystallizing 1-Iodonaphthalene-2-carboxaldehyde?

Answer:

Recrystallization is optimized via:

- Solvent screening : Ethanol/water (4:1) or hexane/ethyl acetate mixtures yield high-purity crystals.

- Gradient cooling : Slow cooling (1–2°C/min) minimizes inclusion of impurities.

- PXRD validation : Confirming crystalline phase homogeneity .

What computational methods are used to predict the compound’s electronic properties?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- HOMO-LUMO gaps : Correlating with reactivity in electron-transfer reactions.

- Electrostatic potential maps : Identifying nucleophilic/electrophilic sites on the naphthalene ring.

- Iodine’s anisotropic effects : Modeled using relativistic pseudopotentials .

What safety protocols are critical when handling 1-Iodonaphthalene-2-carboxaldehyde?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with vermiculite, dispose as halogenated waste.

- Storage : Airtight containers in dark, dry conditions to prevent iodine loss .

How does the compound’s fluorescence profile compare to non-iodinated analogs?

Answer:

The iodine atom introduces heavy-atom effects, enhancing intersystem crossing and reducing fluorescence quantum yields (ΦF < 0.1 vs. ΦF ~0.3 for non-iodinated analogs). Time-resolved fluorescence spectroscopy reveals shorter lifetimes (τ < 2 ns) due to enhanced non-radiative decay .

What strategies resolve conflicting data on the compound’s environmental persistence?

Answer:

Contradictory biodegradation data are addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.